

An In-depth Technical Guide to the Indole Alkaloid Affinine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Affinine**

Cat. No.: **B1238560**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, biological activities, and experimental protocols related to the monoterpenoid indole alkaloid, **Affinine**. The information is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Chemical Structure and Properties

Affinine is a monoterpenoid indole alkaloid belonging to the vobasine alkaloid family. It is naturally found in plants of the *Tabernaemontana* genus. The chemical structure of **Affinine** is characterized by a complex pentacyclic ring system.

Chemical Structure Diagram:

Caption: 2D chemical structure of **Affinine**.

Chemical Identifiers and Properties

The key chemical identifiers and molecular properties of **Affinine** are summarized in the table below for easy reference.

Property	Value	Reference(s)
IUPAC Name	(2S,6R,14S,E)-5-ethylidene-14-(hydroxymethyl)-3,14-dimethyl-2,3,4,5,6,7-hexahydro-1H-2,6-methanoazecino[5,4-b]indol-8(9H)-one	[1]
Chemical Formula	C ₂₀ H ₂₄ N ₂ O ₂	[2]
Molecular Weight	324.424 g/mol	[1]
CAS Number	2134-82-9	[1]
PubChem CID	5281345	[2]
Melting Point	265 °C (decomposes)	[1]

Biological Activities and Mechanism of Action

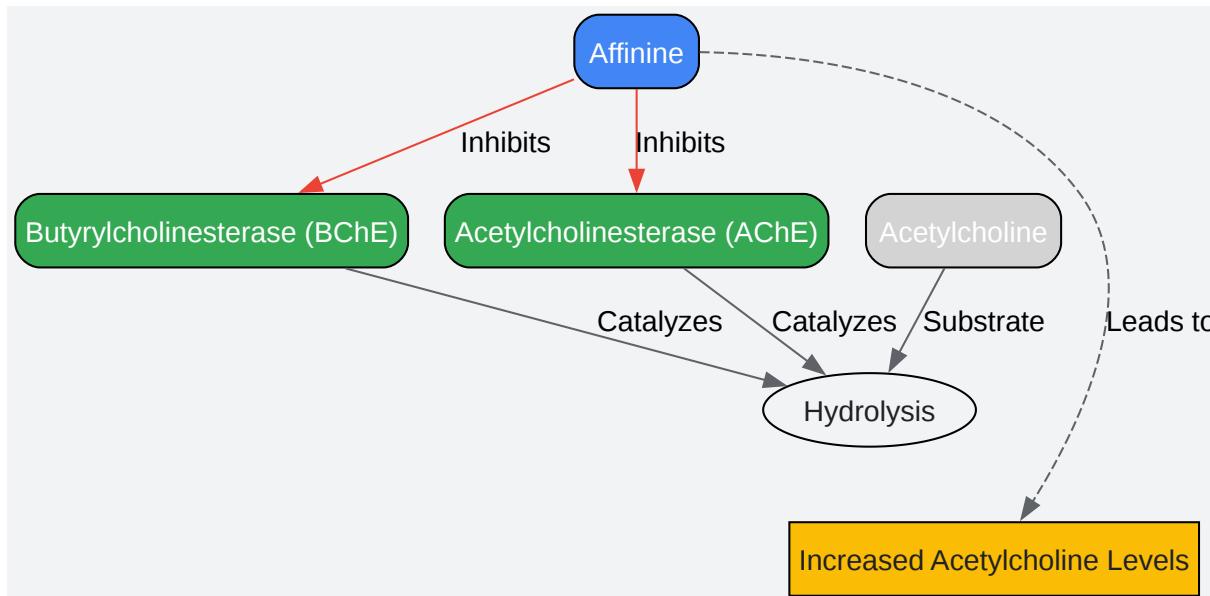
Affinine has been investigated for several biological activities, primarily as a cholinesterase inhibitor and for its antimicrobial properties.

Cholinesterase Inhibition

Limited pharmacological testing has indicated that **Affinine** may be an effective inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).^[1] These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes increases the levels of acetylcholine in the synaptic cleft, a mechanism that is a key therapeutic strategy for conditions like Alzheimer's disease.

While **Affinine** is known to be a cholinesterase inhibitor, specific IC₅₀ values for its activity against acetylcholinesterase and butyrylcholinesterase are not readily available in the reviewed literature. However, studies on extracts of *Tabernaemontana catharinensis*, which contain **Affinine** and its stereoisomers like 16-epi-**affinine**, have shown significant anticholinesterase activity.^[3]

Mechanism of Cholinesterase Inhibition:



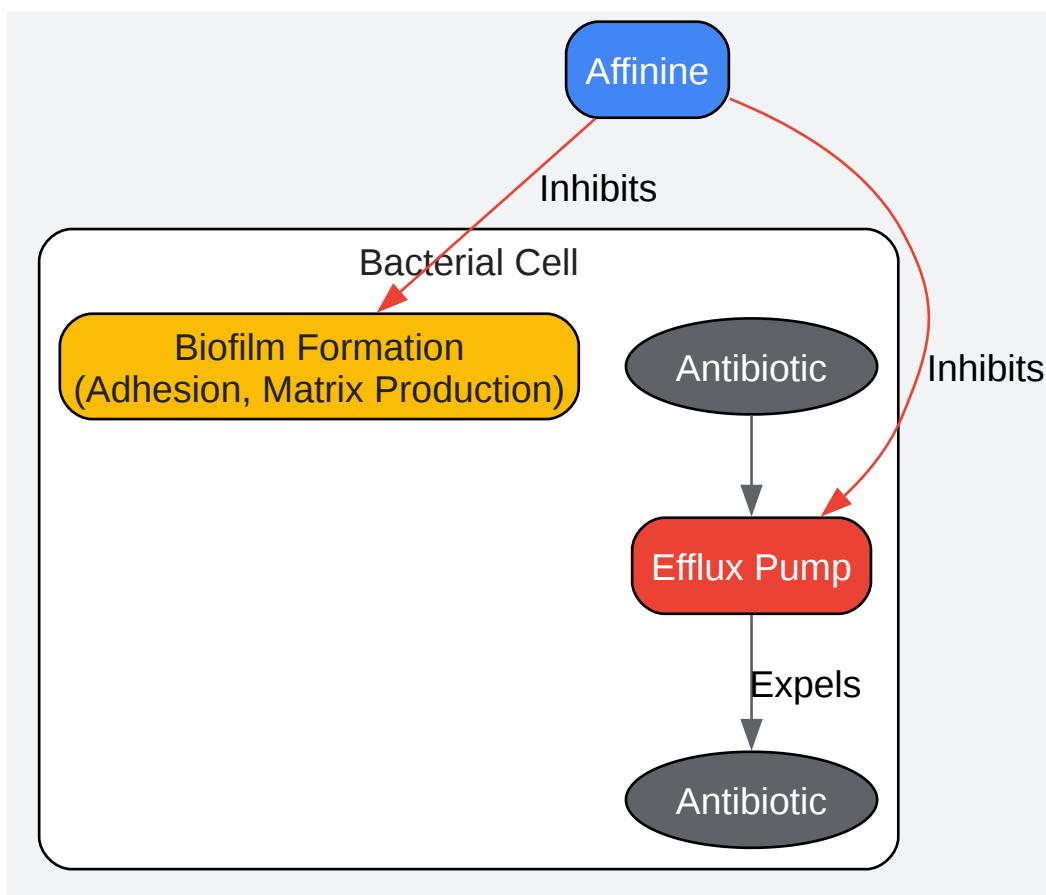
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Caption: Mechanism of cholinesterase inhibition by **Affinine**.

Antimicrobial and Antibiofilm Activity

Recent studies have explored the antimicrobial properties of **Affinine**. While it may not have strong direct bactericidal activity (MIC > 1000 µg/ml against *Staphylococcus aureus* and *Pseudomonas aeruginosa*), it has demonstrated anti-efflux and antibiofilm activity against these microorganisms. This suggests that **Affinine** may act as a resistance modifying agent, potentially enhancing the efficacy of other antibiotics.

Proposed Antimicrobial Mechanism of Action:



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Caption: Proposed antimicrobial mechanism of **Affinine**.

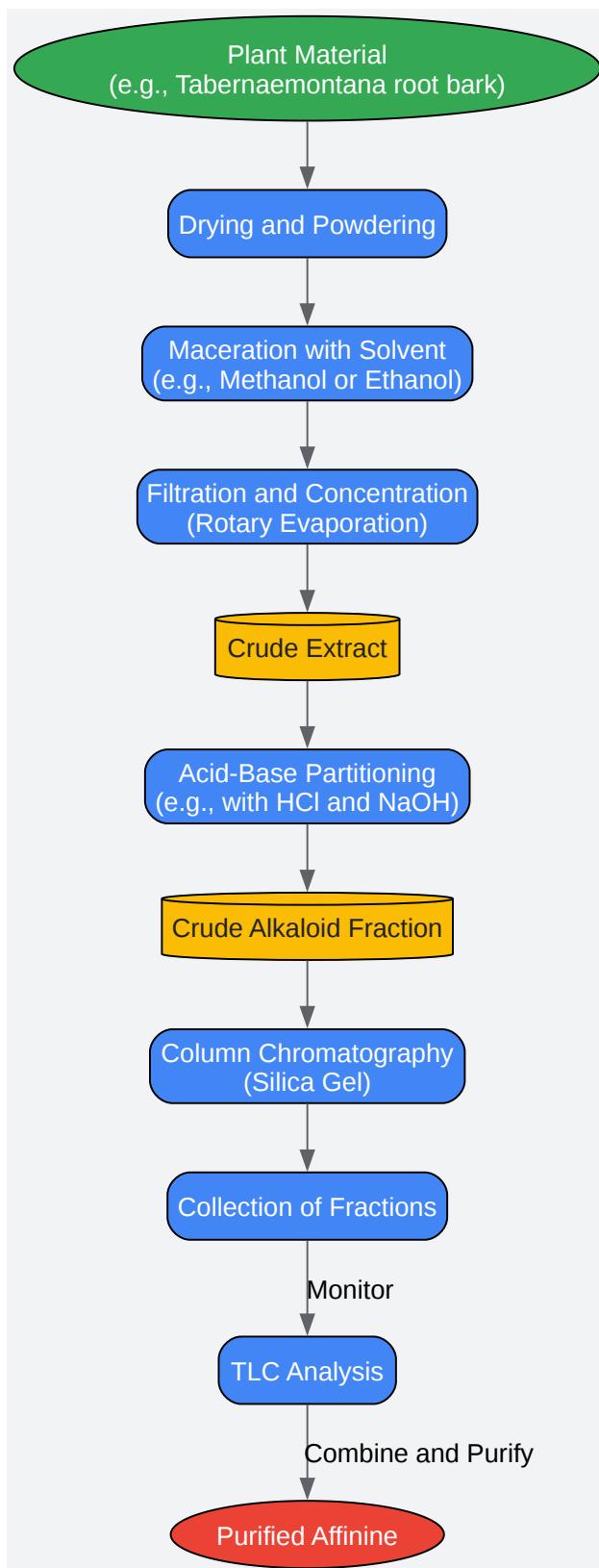
Experimental Protocols

This section outlines the general methodologies for the isolation, purification, and biological evaluation of **Affinine**.

General Protocol for Isolation and Purification of Affinine

Affinine is typically isolated from the root bark or stem bark of plants from the *Tabernaemontana* genus. The following is a generalized protocol based on methods for alkaloid extraction.

Experimental Workflow for Isolation:

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Caption: General workflow for the isolation of **Affinine**.

- Plant Material Preparation: Dried and powdered root or stem bark of the plant (e.g., *Tabernaemontana hystrix* or *Tabernaemontana crassa*) is used as the starting material.
- Extraction: The powdered plant material is extracted with a solvent such as methanol or ethanol at room temperature. This process is often repeated multiple times to ensure complete extraction.
- Concentration: The solvent from the combined extracts is evaporated under reduced pressure using a rotary evaporator to yield a crude extract.
- Acid-Base Partitioning: The crude extract is subjected to an acid-base extraction to separate the alkaloids. The extract is typically dissolved in an acidic solution (e.g., 5% HCl) and then washed with an organic solvent (e.g., ethyl acetate) to remove neutral and acidic compounds. The acidic aqueous layer is then basified (e.g., with NaOH or NH₄OH to pH 9-10) and extracted with an organic solvent (e.g., chloroform or dichloromethane) to obtain the crude alkaloid fraction.
- Chromatographic Purification: The crude alkaloid fraction is then subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, such as a mixture of chloroform and methanol, with increasing polarity.
- Fraction Analysis: The collected fractions are monitored by thin-layer chromatography (TLC). Fractions containing the compound of interest are combined.
- Final Purification: The combined fractions may require further purification steps, such as preparative TLC or recrystallization, to obtain pure **Affinine**.
- Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Protocol for Cholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of **Affinine** against AChE and BChE can be determined using a 96-well microplate reader based on Ellman's method.

- Reagent Preparation:

- Phosphate buffer (0.1 M, pH 8.0).
- 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution in buffer.
- Acetylthiocholine iodide (ATCl) solution in deionized water (for AChE).
- Butyrylthiocholine iodide (BTCl) solution in deionized water (for BChE).
- AChE or BChE enzyme solution in buffer.
- **Affinine** solutions at various concentrations.

- Assay Procedure:
 - In a 96-well plate, add the phosphate buffer, DTNB solution, and the **Affinine** solution (or solvent for control).
 - Add the enzyme solution (AChE or BChE) to each well.
 - Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 15 minutes).
 - Initiate the reaction by adding the substrate solution (ATCl or BTCl).
 - Immediately measure the absorbance at 412 nm at regular intervals for a set period using a microplate reader.
- Data Analysis:
 - Calculate the rate of reaction (change in absorbance per minute).
 - The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100
 - The IC₅₀ value (the concentration of **Affinine** that causes 50% inhibition) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol for Broth Microdilution Assay (Antimicrobial Susceptibility)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of **Affinine**.

- Preparation of Inoculum: A standardized suspension of the test bacteria (e.g., *S. aureus* or *P. aeruginosa*) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a specific turbidity (e.g., 0.5 McFarland standard).
- Serial Dilutions: Serial two-fold dilutions of **Affinine** are prepared in the broth medium in a 96-well microplate.
- Inoculation: Each well is inoculated with the standardized bacterial suspension.
- Controls:
 - Growth Control: Wells with broth and inoculum but no **Affinine**.
 - Sterility Control: Wells with broth only.
- Incubation: The microplate is incubated at 37°C for 18-24 hours.
- MIC Determination: The MIC is the lowest concentration of **Affinine** at which there is no visible bacterial growth (turbidity).

Protocol for Crystal Violet Biofilm Inhibition Assay

This assay quantifies the effect of **Affinine** on bacterial biofilm formation.

- Biofilm Formation:
 - In a 96-well flat-bottom plate, add bacterial culture and different concentrations of **Affinine** to the wells.
 - Include a control with no **Affinine**.
 - Incubate the plate under static conditions at 37°C for 24-48 hours to allow biofilm formation.

- **Washing:** After incubation, discard the planktonic culture and gently wash the wells with phosphate-buffered saline (PBS) or sterile water to remove non-adherent cells.
- **Fixation (Optional):** Add methanol to each well for 15 minutes to fix the biofilm, then allow the plate to air dry.
- **Staining:** Add a 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.
- **Washing:** Discard the crystal violet solution and wash the wells thoroughly with water to remove excess stain.
- **Solubilization:** Add 30% acetic acid or 95% ethanol to each well to solubilize the crystal violet bound to the biofilm.
- **Quantification:** Measure the absorbance of the solubilized crystal violet at a wavelength of 570-595 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.
- **Data Analysis:** The percentage of biofilm inhibition is calculated by comparing the absorbance of the treated wells to the control wells.

Conclusion

Affinine is a monoterpenoid indole alkaloid with a complex chemical structure and promising biological activities. Its potential as a cholinesterase inhibitor warrants further investigation, particularly the determination of its specific IC_{50} values. Furthermore, its ability to inhibit bacterial efflux pumps and biofilm formation suggests its potential application as a resistance-modifying agent in combination with conventional antibiotics. The experimental protocols outlined in this guide provide a framework for the continued research and development of **Affinine** as a potential therapeutic agent.

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References

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Indole Alkaloid Affinine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1238560#what-is-the-chemical-structure-of-affinine]

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